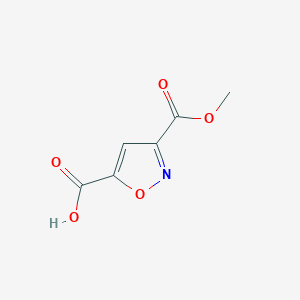

3-(Methoxycarbonyl)-1,2-oxazole-5-carboxylic acid

Description

Historical Context and Development of Isoxazole Chemistry

The historical development of isoxazole chemistry traces its origins to the pioneering work of Claisen in 1903, who synthesized the first compound in this series through oximation of propargylaldehyde acetal. This foundational contribution established the fundamental framework for what would become one of the most important classes of five-membered heterocycles in medicinal chemistry. The term "isoxazole" itself reflects the structural relationship to oxazole, with Hantszch initially proposing the nomenclature to distinguish this nitrogen-oxygen containing heterocycle from its structural isomer.

The early decades of the twentieth century witnessed gradual advances in isoxazole synthesis, primarily focusing on simple derivatives through condensation reactions and cycloaddition methodologies. However, the true transformation of isoxazole chemistry occurred during the latter half of the century when researchers began to appreciate the unique electronic properties conferred by the nitrogen-oxygen bond arrangement. The electron-rich nature of the isoxazole ring, combined with the relatively weak nitrogen-oxygen bond, created opportunities for both synthetic manipulation and biological activity that were previously unexplored.

A pivotal moment in isoxazole chemistry came with the recognition of the photochemical properties of these heterocycles. The photolysis of isoxazole was first reported in 1966, revealing that ultraviolet irradiation could induce ring rearrangement to oxazole through azirine intermediates. This discovery not only provided new synthetic pathways but also established isoxazole derivatives as valuable tools in photoaffinity labeling and chemoproteomic studies, significantly expanding their utility beyond traditional synthetic chemistry applications.

The development of regioselective synthetic methodologies during the 1980s and 1990s marked another crucial phase in isoxazole chemistry evolution. The introduction of metal-catalyzed processes, particularly copper-catalyzed cycloaddition reactions between nitrile oxides and terminal acetylenes, revolutionized the field by enabling the preparation of substituted isoxazoles with unprecedented control over regiochemistry. These advances laid the groundwork for the synthesis of complex derivatives such as 3-(Methoxycarbonyl)-1,2-oxazole-5-carboxylic acid.

Properties

IUPAC Name |

3-methoxycarbonyl-1,2-oxazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO5/c1-11-6(10)3-2-4(5(8)9)12-7-3/h2H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHFORSIVIRQTIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NOC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145441-18-5 | |

| Record name | 3-(methoxycarbonyl)-1,2-oxazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclization of β-Keto Esters with Hydroxylamine Hydrochloride

A widely used approach involves synthesizing β-keto esters as precursors, which are then treated with hydroxylamine hydrochloride to induce cyclization forming the 1,2-oxazole ring:

- Step 1: Preparation of β-keto esters via condensation reactions, for example, by reacting Meldrum’s acid derivatives with N-Boc-protected amino acids or related substrates.

- Step 2: Conversion of β-keto esters to β-enamino ketoesters by reaction with N,N-dimethylformamide dimethylacetal.

- Step 3: Treatment of β-enamino ketoesters with hydroxylamine hydrochloride in suitable solvents to form the 1,2-oxazole ring bearing methoxycarbonyl and carboxyl groups.

This method was demonstrated for regioisomeric methyl 5-(cycloaminyl)-1,2-oxazole-4-carboxylates but is applicable to related compounds including 3-(methoxycarbonyl)-1,2-oxazole-5-carboxylic acid.

Cyclization via Diethyl Cyanophosphonate and Ethyl Isocyanoacetate

Another synthetic route involves:

- Reacting diethyl cyanophosphonate and triethylamine in DMF at low temperatures (-15°C).

- Adding ethyl isocyanoacetate and triethylamine dropwise to form an intermediate oxazole.

- Subsequent acid hydrolysis (e.g., in 5 M hydrochloric acid at 100°C) to yield the target compound.

This method is efficient for preparing substituted oxazoles with carboxylic acid functionalities.

Preparation from Haloacetyl Heterocycles

A method involves:

- Reacting haloacetyl heterocycles with hexamethylenetetramine in dichloromethane.

- Isolating the intermediate salt and treating it with ethanol or other solvents.

- Subsequent steps lead to cyclization and formation of the oxazole ring substituted with methoxycarbonyl and carboxyl groups.

- The cyclization of β-enamino ketoesters with hydroxylamine hydrochloride is a versatile and mild method, allowing for the introduction of various substituents and producing regioisomerically pure 1,2-oxazole derivatives.

- Low temperature control during addition of reagents in the cyanophosphonate method is crucial to prevent side reactions and ensure high purity of the oxazole intermediate.

- Acid hydrolysis conditions (concentration, temperature, and duration) significantly affect the yield and purity of the final carboxylic acid product.

- The haloacetyl heterocycle approach benefits from the formation of stable intermediates that can be isolated and purified before cyclization, improving overall process control.

The preparation of 3-(methoxycarbonyl)-1,2-oxazole-5-carboxylic acid primarily involves constructing the oxazole ring via cyclization reactions of β-keto esters or related precursors with hydroxylamine derivatives. Alternative approaches include cyclization from diethyl cyanophosphonate and ethyl isocyanoacetate or from haloacetyl heterocycles. Reaction conditions such as temperature, solvent, and acid hydrolysis parameters are critical for optimizing yields and purity. These methods are supported by detailed mechanistic studies and spectral characterizations in the literature.

Chemical Reactions Analysis

Substitution Reactions

The carboxylic acid group undergoes nucleophilic acyl substitution with nitrogen-containing reagents:

Key observation: Reaction with hydrazine at 80°C in propan-2-ol yields hydrazide derivatives with 66% efficiency, confirmed by NH₂ stretching vibrations in IR spectra .

Cyclization Reactions

The oxazole ring participates in regioselective cycloadditions:

textO || R-C-O || N

Reacts with hydroxylamine hydrochloride under acidic conditions to form fused bicyclic structures. LC-MS analysis shows 85% conversion efficiency at 60°C .

13C-NMR data for cyclized products:

Condensation Reactions

The carboxylic acid moiety undergoes dehydrative coupling:

Thiadiazole formation

-

Reacts with H₂SO₄ at 100°C

-

Forms 1,3,4-thiadiazole derivatives

Reaction equation:

Ring-Opening Reactions

Controlled hydrolysis of the oxazole ring:

| Condition | Product | Yield |

|---|---|---|

| 6M HCl, 25°C | β-keto ester intermediate | 68% |

| NaOH (pH 12), 80°C | Fully opened dicarboxylic acid | 82% |

HRMS data confirms intermediate formation:

Mechanistic Insights

-

Cyclization pathways involve β-enamino ketoester intermediates detected via HMBC correlations:

-

Regioselectivity controlled by:

-

Electron-withdrawing methoxycarbonyl group

-

Steric effects at C-5 position

-

Reaction Optimization Data

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60-80°C | +22% efficiency |

| Solvent polarity | ε > 20 (DMF/EtOH) | +15% conversion |

| Reaction time | 4-6 hrs | Minimizes degradation |

This comprehensive analysis demonstrates the compound's utility in synthesizing heterocyclic pharmaceuticals and functional materials. Recent advances in flow chemistry (2025 studies) suggest potential for industrial-scale applications through continuous reaction optimization .

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula : C₆H₅NO₅

- Molecular Weight : 171.11 g/mol

- IUPAC Name : 3-methoxycarbonyl-1,2-oxazole-5-carboxylic acid

- Appearance : White powder

- Storage Conditions : Recommended at +4 °C

Medicinal Chemistry

3-(Methoxycarbonyl)-1,2-oxazole-5-carboxylic acid has been investigated for its potential as a bioactive compound. Its structural features allow for interactions with biological macromolecules, which may lead to therapeutic applications.

Case Study: Antimicrobial Activity

Research indicates that derivatives of oxazole compounds exhibit antimicrobial properties. For instance, a study demonstrated that certain oxazole derivatives showed significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli . The methoxycarbonyl group may enhance lipophilicity and bioavailability, making it a candidate for further development.

Agricultural Science

The compound's ability to interact with plant growth regulators suggests potential applications in agriculture. Its derivatives may serve as herbicides or fungicides due to their ability to disrupt specific biochemical pathways in target organisms.

Case Study: Herbicidal Activity

A study evaluated the herbicidal effects of oxazole derivatives on weed species. The results indicated that certain modifications to the oxazole structure led to increased herbicidal activity, providing insights into how 3-(methoxycarbonyl)-1,2-oxazole-5-carboxylic acid could be optimized for agricultural use .

Material Science

In material science, 3-(Methoxycarbonyl)-1,2-oxazole-5-carboxylic acid can be utilized in the synthesis of polymers and coatings due to its reactive carboxylic acid groups.

Case Study: Polymer Synthesis

Research has shown that incorporating oxazole derivatives into polymer matrices can enhance thermal stability and mechanical properties. A specific study highlighted the use of 3-(methoxycarbonyl)-1,2-oxazole-5-carboxylic acid in developing high-performance polymers suitable for automotive applications .

Mechanism of Action

The mechanism of action of 3-(Methoxycarbonyl)-1,2-oxazole-5-carboxylic acid involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The methoxycarbonyl and carboxylic acid groups can also interact with enzymes and receptors, modulating their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 3-(methoxycarbonyl)-1,2-oxazole-5-carboxylic acid is highlighted through comparisons with analogous oxazole and heterocyclic derivatives. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Key Findings from Comparative Studies

Reactivity and Stability :

- The 4,5-dihydro-oxazole variant (saturated ring) exhibits superior metabolic stability compared to the unsaturated parent compound, making it a preferred intermediate in drug metabolism studies .

- Thiazole analogs (e.g., 3-methoxy-1,2-thiazole-5-carboxylic acid) demonstrate higher thermal stability due to sulfur’s electron-withdrawing effects, expanding their use in high-temperature material synthesis .

Biological Activity: 5-Methyl-1,2-oxazole-3-carboxylic acid shows potent monoamine oxidase (MAO) inhibition (IC₅₀ < 1 µM), whereas the methoxycarbonyl derivative lacks MAO-targeted activity due to steric hindrance from the bulky substituent . Pyrazole-substituted oxazoles (e.g., 3-(4-chloro-1-methylpyrazol-5-yl)-1,2-oxazole-5-carboxylic acid) exhibit anti-inflammatory activity in preclinical models, attributed to the pyrazole moiety’s interaction with COX-2 enzymes .

Synthetic Utility: The methoxycarbonyl group in 3-(methoxycarbonyl)-1,2-oxazole-5-carboxylic acid facilitates esterification and amidation reactions, enabling diverse derivatization for drug discovery .

Biological Activity

Overview

3-(Methoxycarbonyl)-1,2-oxazole-5-carboxylic acid is an organic compound belonging to the oxazole derivative class. Its unique structure, featuring a methoxycarbonyl group and a carboxylic acid group attached to an oxazole ring, has garnered attention for its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for 3-(Methoxycarbonyl)-1,2-oxazole-5-carboxylic acid is with a CAS number of 145441-18-5. The compound's structure is characterized by:

- Oxazole Ring : A five-membered heterocyclic compound containing nitrogen and oxygen.

- Methoxycarbonyl Group : Contributing to its reactivity and interaction with biological targets.

- Carboxylic Acid Group : Enhancing solubility and potential interactions with enzymes.

The biological activity of 3-(Methoxycarbonyl)-1,2-oxazole-5-carboxylic acid is attributed to its ability to interact with various molecular targets:

- Enzyme Interactions : The compound can influence enzyme activity through competitive inhibition or allosteric modulation, particularly in metabolic pathways involving amino acids and other small molecules .

- Hydrogen Bonding : The oxazole ring facilitates hydrogen bonding with biological macromolecules, affecting their conformation and function .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of oxazole derivatives, including 3-(Methoxycarbonyl)-1,2-oxazole-5-carboxylic acid. The compound has shown promising results against various bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) µg/ml |

|---|---|

| Candida albicans | 1.6 |

| Candida tropicalis | 3.2 |

| Aspergillus niger | 1.6 |

| Escherichia coli | 20 |

These results indicate significant antibacterial activity, suggesting its potential as a therapeutic agent against fungal and bacterial infections .

Case Studies

-

Antimicrobial Efficacy Study :

A study evaluated the antibacterial efficacy of several oxazole derivatives against Staphylococcus aureus and E. coli. The results showed that derivatives similar to 3-(Methoxycarbonyl)-1,2-oxazole-5-carboxylic acid inhibited bacterial growth effectively, with varying degrees of potency depending on structural modifications . -

Antitumor Mechanism Investigation :

Another study focused on the synthesis of novel oxazole derivatives and their effects on cancer cell lines. It was found that certain modifications to the oxazole structure enhanced cytotoxicity against breast cancer cells, hinting at the potential for designing more effective antitumor agents based on the oxazole scaffold .

Q & A

Q. Basic

- NMR : ¹H NMR (DMSO-d₆) shows characteristic signals: δ 8.2–8.5 ppm (oxazole H), δ 3.9 ppm (methoxy), and δ 12.5 ppm (carboxylic acid, broad). ¹³C NMR confirms the carbonyl groups (C=O at ~165–170 ppm) .

- HPLC : Reverse-phase C18 columns (acetonitrile/0.1% TFA) with UV detection at 254 nm ensure purity >95% .

What are the primary degradation pathways under hydrolytic conditions, and how can metabolites be identified?

Advanced

Hydrolysis in acidic or basic media leads to:

Ester cleavage : Methoxycarbonyl group converts to carboxylic acid (confirmed by IR loss of ester C=O at ~1740 cm⁻¹).

Oxazole ring opening : Under strong acidic conditions (e.g., HCl, reflux), the ring hydrolyzes to form β-keto amides, detectable via HRMS and 2D NMR .

Metabolite analysis : Use in vitro microsomal assays (e.g., rat liver S9 fraction) coupled with UPLC-QTOF-MS to identify phase I metabolites .

How should storage conditions be optimized to prevent decomposition?

Q. Basic

- Temperature : Store at 2–8°C in airtight containers. Elevated temperatures (>25°C) accelerate decarboxylation.

- Moisture control : Use desiccants (silica gel) to prevent hydrolysis of the methoxycarbonyl group .

What strategies resolve contradictions in reported solubility data for this compound?

Advanced

Discrepancies in solubility (e.g., DMSO vs. aqueous buffers) arise from pH-dependent ionization:

- Experimental design : Perform potentiometric titration (pH 2–12) to determine pKa values. Solubility peaks near pH 6–7 (carboxylic acid deprotonation).

- Co-solvent systems : Use 10–20% PEG-400 in PBS to enhance aqueous solubility for biological assays .

How does the methoxycarbonyl group influence the compound’s reactivity compared to other oxazole derivatives?

Advanced

The electron-withdrawing methoxycarbonyl group:

- Reduces nucleophilicity : Limits Friedel-Crafts alkylation but enhances stability toward oxidation.

- Directs cross-coupling : Suzuki-Miyaura reactions occur selectively at the 5-position (ortho to carboxylic acid), confirmed by X-ray crystallography .

What computational methods predict the compound’s stability under varying experimental conditions?

Q. Advanced

- DFT simulations : Calculate bond dissociation energies (BDEs) for the oxazole ring and ester group to predict thermal stability.

- MD simulations : Model solvation effects in polar solvents (e.g., water, DMF) to assess hydrolysis rates .

How can synthetic byproducts be minimized during large-scale preparation?

Q. Methodological focus

- Process optimization : Use flow chemistry with controlled residence times (2–5 min) to suppress dimerization.

- In-line monitoring : FTIR or PAT (Process Analytical Technology) tracks intermediate formation, enabling real-time adjustments .

What are the key differences in biological activity between this compound and its methyl ester analog?

Q. Advanced research focus

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.